molecular formula C6H8O B1626296 5-Hexen-2-YN-1-OL CAS No. 2749-86-2

5-Hexen-2-YN-1-OL

Cat. No.: B1626296
CAS No.: 2749-86-2
M. Wt: 96.13 g/mol
InChI Key: KSOMTIQGBYHOJM-UHFFFAOYSA-N
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Description

5-Hexen-2-YN-1-OL is a useful research compound. Its molecular formula is C6H8O and its molecular weight is 96.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Copolymerization in Material Science

5-Hexen-2-YN-1-OL has been utilized in the field of material science, particularly in copolymerization processes. For example, Hagihara et al. (2001) and Hagihara et al. (2004) studied the copolymerization of ethylene and 5-Hexen-1-OL, which resulted in the development of copolymers with alternating structures. These copolymers exhibited properties like good hydrophilic characteristics, making them potentially useful in various applications in material science (Hagihara et al., 2001) (Hagihara et al., 2004).

Flavor and Fragrance Industry

The compound has been identified as a key component in the flavor and fragrance industry. Chiang et al. (2003) explored its use in the biosynthesis of cis-3-hexen-1-yl acetate, a compound with a fruity odor used widely in food products (Chiang et al., 2003).

Chemical Reactions and Catalysis

In chemical reactions and catalysis, this compound is involved in various transformation processes. Bozkaya and Özkan (2012) conducted a comprehensive theoretical study on the thermal rearrangements of 1-hexen-5-yne, a compound related to this compound, providing insights into its reaction mechanisms and kinetics (Bozkaya & Özkan, 2012). Buzas and Gagosz (2006) described the gold(I) catalyzed rearrangement of 5-en-2-yn-1-yl acetates, offering an efficient method for the synthesis of complex organic compounds (Buzas & Gagosz, 2006).

Atmospheric and Environmental Studies

In environmental and atmospheric studies, Lin et al. (2016) and Gai et al. (2015) investigated the reactions of hexenols, including compounds structurally similar to this compound, with ozone and OH radicals, respectively. These studies provide valuable data on the environmental fate and behavior of these compounds (Lin et al., 2016) (Gai et al., 2015).

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of various organic compounds , suggesting that it may interact with a variety of molecular targets depending on the specific context.

Mode of Action

It’s known to be used in the synthesis of various organic compounds , indicating that it likely undergoes various chemical reactions to interact with its targets.

Biochemical Pathways

Given its use in the synthesis of various organic compounds , it’s likely that it participates in a variety of biochemical reactions.

Pharmacokinetics

Its physical properties such as its liquid form and density of 0926 g/mL at 25 °C may influence its bioavailability.

Result of Action

Given its use in the synthesis of various organic compounds , it’s likely that its actions result in the formation of these compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Hexen-2-YN-1-OL. For instance, its volatility might increase with temperature, leading to a higher risk of inhalation exposure . Therefore, it’s important to handle this compound in a controlled environment to ensure safety and efficacy .

Properties

IUPAC Name

hex-5-en-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2,7H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOMTIQGBYHOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434416
Record name 5-HEXEN-2-YN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2749-86-2
Record name 5-HEXEN-2-YN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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